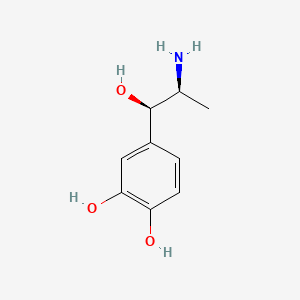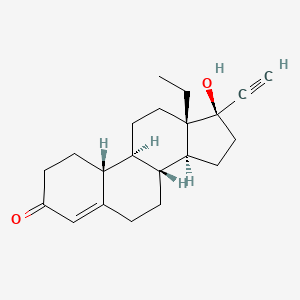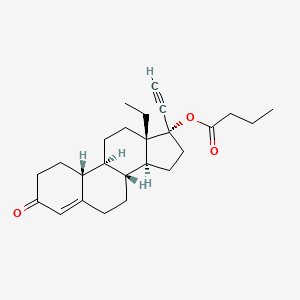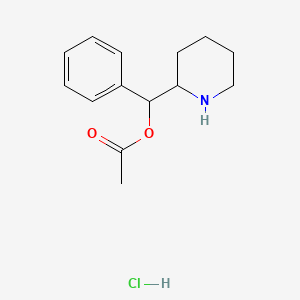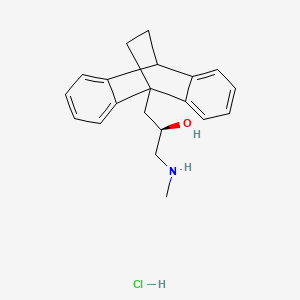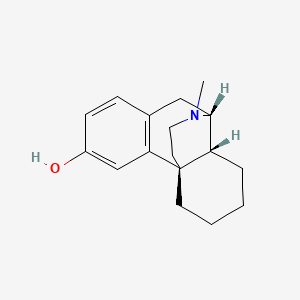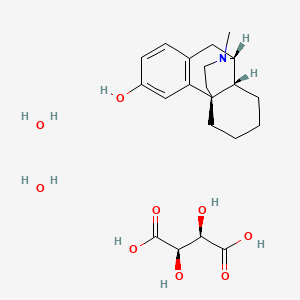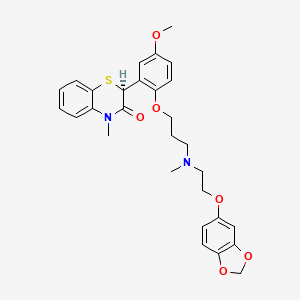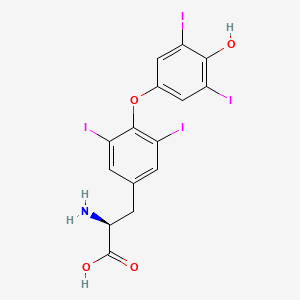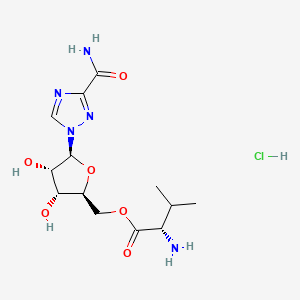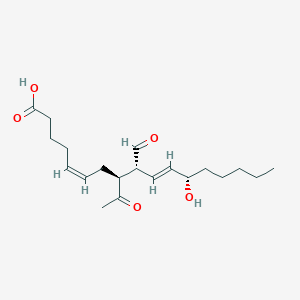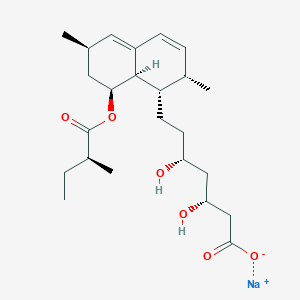
ロバスタチンナトリウム
概要
説明
科学的研究の応用
Mevinolinic acid (sodium) has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving statins and their derivatives.
Biology: It is used to study the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and its effects on cholesterol biosynthesis.
Medicine: Mevinolinic acid (sodium) is used in research related to cholesterol-lowering drugs and their mechanisms.
Industry: It is used in the production of cholesterol-lowering medications
作用機序
Safety and Hazards
将来の方向性
Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .
生化学分析
Biochemical Properties
Lovastatin Sodium competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Lovastatin Sodium has been shown to impair mitochondrial function, including the depolarization of mitochondrial membrane potential, reduction of oxygen consumption, mitochondrial DNA (mtDNA) integrity, and mtDNA abundance in human colorectal cancer HCT116 cells . The mitochondrial dysfunction markedly induced ROS production in mitochondria .
Molecular Mechanism
Lovastatin Sodium is a lactone which is readily hydrolyzed in vivo to the corresponding β-hydroxyacid, a strong inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
It is known that Lovastatin Sodium is able to cross the blood-brain barrier and placenta
Dosage Effects in Animal Models
In animal models, Lovastatin Sodium has been shown to lower levels of plasma cholesterol .
Metabolic Pathways
Lovastatin Sodium is involved in the mevalonate pathway, which regulates cholesterol synthesis . It inhibits HMG-CoA reductase, a key enzyme in this pathway .
Transport and Distribution
Lovastatin Sodium is highly bound (>95%) to human plasma proteins, largely due to its lipophilicity . It is able to cross the blood-brain barrier and placenta
Subcellular Localization
It is known that Lovastatin Sodium forms intermolecular complexes with models of cell membranes in water solution
準備方法
合成経路と反応条件
メビノリン酸は通常、メビノリンからの加水分解によって調製されます。メビノリンの加水分解は、ラクトン環を破壊してヒドロキシ酸を形成することを伴います。この反応は、酸性または塩基性条件下で行うことができます。 。ナトリウム塩形態であるメビノリン酸(ナトリウム)は、メビノリン酸を水酸化ナトリウムで中和することによって得られます。
工業的生産方法
メビノリン酸の工業的生産には、アスペルギルス・テレイの醗酵が含まれます。醗酵プロセスは、pH、温度、栄養供給などの様々なパラメータを制御することによって最適化されます。 。生成されたメビノリンはその後、メビノリン酸に加水分解され、続いてメビノリン酸(ナトリウム)を形成するために中和されます。
化学反応の分析
反応の種類
メビノリン酸(ナトリウム)は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: メビノリン酸は、酸化されて様々な酸化された誘導体を形成することができます。
還元: 還元反応は、メビノリン酸をその還元形態に変換することができます。
置換: メビノリン酸は、官能基が他の基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 適切な条件下で、所望の置換に応じて様々な試薬を使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 。例えば、酸化は酸化された誘導体を生成することができ、一方、還元はメビノリン酸の還元形態を生成することができます。
科学研究への応用
メビノリン酸(ナトリウム)には、いくつかの科学研究への応用があります。
類似化合物との比較
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin Sodium involves the conversion of lovastatin acid to its sodium salt form.", "Starting Materials": [ "Lovastatin acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve lovastatin acid in methanol and add sodium hydroxide solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off the precipitated lovastatin sodium salt", "Wash the salt with water and dry it under vacuum" ] } | |
| 75225-50-2 | |
分子式 |
C24H38NaO6 |
分子量 |
445.5 g/mol |
IUPAC名 |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChIキー |
PDWLGNSFYLIXBF-AXHZAXLDSA-N |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


